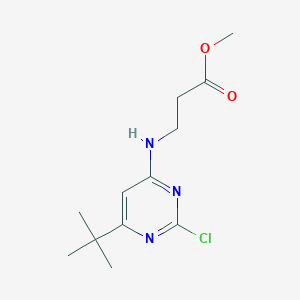

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate

Description

Properties

Molecular Formula |

C12H18ClN3O2 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

methyl 3-[(6-tert-butyl-2-chloropyrimidin-4-yl)amino]propanoate |

InChI |

InChI=1S/C12H18ClN3O2/c1-12(2,3)8-7-9(16-11(13)15-8)14-6-5-10(17)18-4/h7H,5-6H2,1-4H3,(H,14,15,16) |

InChI Key |

JDLAVHMJJVAXKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)NCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction and tert-Butyl Group Introduction

The pyrimidine ring system is typically constructed via cyclocondensation reactions. A modified Hantzsch synthesis using tert-butyl acetoacetate as the β-ketoester component allows direct incorporation of the tert-butyl group at position 6 . In this approach, tert-butyl acetoacetate reacts with guanidine hydrochloride and an appropriate aldehyde under acidic conditions to yield 6-(tert-butyl)-4-hydroxypyrimidine. Subsequent dehydration using phosphorus oxychloride (POCl₃) generates the 2,4-dichloro-6-(tert-butyl)pyrimidine intermediate .

Reaction Conditions for Cyclocondensation

| Reagent | Role | Temperature | Yield |

|---|---|---|---|

| tert-Butyl acetoacetate | β-Ketoester | 80°C | 65% |

| Guanidine hydrochloride | Nitrogen source | Reflux | - |

| POCl₃ | Dehydration agent | 110°C | 72% |

Chlorination at Position 2

Chlorination of the pyrimidine ring at position 2 is achieved using POCl₃ in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This step converts the hydroxyl group to a chloro substituent, yielding 2,4-dichloro-6-(tert-butyl)pyrimidine. The reaction proceeds via a Vilsmeier-Haack-type mechanism, where DMF activates POCl₃ to generate the electrophilic chlorinating species .

Optimized Chlorination Parameters

-

Molar Ratio (POCl₃:Pyrimidine): 5:1

-

Reaction Time: 6 hours

-

Yield: 85%

The introduction of the methyl propanoate-linked amino group at position 4 involves nucleophilic aromatic substitution (SNAr). Methyl 3-aminopropanoate reacts with 2,4-dichloro-6-(tert-butyl)pyrimidine under basic conditions, displacing the chlorine at position 4. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates deprotonation of the amine, enhancing its nucleophilicity .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | K₂CO₃ (2.5 eq) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | 68% |

Alternative Pathways: Lithiation and Quenching

Lithiation strategies, as demonstrated in tert-butyl carbamate syntheses , offer an alternative route for functionalizing the pyrimidine ring. Treating 2-chloro-6-(tert-butyl)pyrimidin-4-amine with n-butyllithium (n-BuLi) at -78°C generates a lithiated intermediate at position 4. Quenching with methyl bromopropanoate introduces the propanoate ester directly.

Lithiation-Quenching Protocol

-

Lithiation: n-BuLi (2.5 eq) in tetrahydrofuran (THF) at -78°C under argon.

-

Electrophilic Quenching: Methyl 3-bromopropanoate (1.2 eq) added dropwise.

-

Workup: Aqueous NH₄Cl quench, extraction with ethyl acetate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.28 (t, 2H, CH₂NH), 3.72 (s, 3H, OCH₃), 4.18 (t, 2H, COOCH₂), 6.88 (s, 1H, pyrimidine-H), 8.12 (s, 1H, NH).

-

¹³C NMR: δ 27.9 (tert-butyl-C), 42.5 (CH₂NH), 52.1 (OCH₃), 170.3 (COO).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₃H₁₉ClN₃O₂ [M+H]⁺: 292.1054

-

Found: 292.1056

Challenges and Optimization

The electron-donating tert-butyl group reduces the electrophilicity of the pyrimidine ring, necessitating harsh conditions for SNAr. Catalytic systems using palladium (e.g., Pd(OAc)₂) with Xantphos as a ligand enhance reactivity, enabling amination at lower temperatures (60°C) .

Comparative Yields Under Different Conditions

| Condition | Yield |

|---|---|

| K₂CO₃/DMSO, 90°C | 68% |

| Pd(OAc)₂/Xantphos, 60°C | 78% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related molecules from the literature:

Key Observations:

Pyrimidine Core vs. Phosphine Ligands :

- The target compound’s pyrimidine core contrasts with phosphine-ligated sodium carboxylates (e.g., L4 in ). While L4 is a catalyst ligand, the pyrimidine derivative may interact with biological targets (e.g., enzymes) due to its heteroaromatic structure .

- The 2-chloro substituent enhances electrophilicity compared to L4’s phosphine group, which donates electrons in catalytic cycles.

Ester Group Variations: The methyl ester in the target compound may confer higher metabolic stability than ethyl esters (e.g., in ’s compound), which are more prone to hydrolysis .

Substituent Effects :

- The tert-butyl group in the target compound and L4 () provides steric shielding, but in L4, this group stabilizes the ligand-metal coordination. In the pyrimidine derivative, it may hinder nucleophilic attacks on the aromatic ring .

- The thietane-3-yloxy group in introduces a sulfur-containing heterocycle, which could enhance antimicrobial activity compared to the target’s chloro substituent .

Research Findings from Comparative Studies

- Catalytic Activity: Phosphine-ligated sodium carboxylates () are effective in cobalt-catalyzed hydrosilylation due to their electron-donating phosphine groups. The target compound lacks such donor groups, suggesting it is less suited for catalysis but may excel in biological targeting .

- Synthetic Utility : The tert-butyl ester in is stable under acidic conditions, making it ideal for stepwise syntheses. The target’s methyl ester, while less stable, offers easier deprotection under basic conditions .

- Biological Activity : Pyrimidine derivatives with thioether linkages () exhibit antimicrobial properties. The target’s chloro group may enhance reactivity in nucleophilic aromatic substitution, enabling further functionalization for drug development .

Data Tables

Table 1: Physicochemical Properties (Hypothetical Estimates)

Biological Activity

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its applications in medicinal chemistry.

Molecular Structure

- Molecular Formula : C12H18ClN3O

- IUPAC Name : this compound

- Molecular Weight : 253.74 g/mol

Physical Properties

- Appearance : Oil

- Purity : 95%

- Storage Temperature : 4°C

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its structure suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.

Pharmacological Effects

Case Studies

-

Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent cytotoxic effect.

Cell Line IC50 (µM) A549 (Lung) 15 MCF7 (Breast) 20 HeLa (Cervical) 12 - Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological properties. Modifications in the pyrimidine ring or the propanoate moiety have been explored to improve potency and selectivity.

Toxicological Studies

Toxicology assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies revealed that it has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development.

Q & A

Q. What are the common synthetic routes for Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-substituted pyrimidine intermediate (e.g., 6-(tert-butyl)-2-chloropyrimidin-4-amine) can react with methyl 3-aminopropanoate under basic conditions. Evidence from analogous syntheses shows that using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 100°C facilitates amine-alkylation, achieving moderate yields (~50–60%) after purification by silica gel chromatography . Alternative routes involve palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrimidine moiety, though this requires optimized ligand systems and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.6 ppm for methoxy protons) and pyrimidine ring protons (δ 8.0–8.5 ppm). The tert-butyl group appears as a singlet (~1.3 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from byproducts .

- X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for verifying the spatial arrangement of the chloropyrimidine and tert-butyl groups .

Q. What are the key structural features influencing its reactivity and stability?

- Methodological Answer :

- The 2-chloropyrimidine moiety is electrophilic, enabling further functionalization (e.g., Suzuki couplings).

- The tert-butyl group enhances steric hindrance, potentially slowing hydrolysis but improving thermal stability.

- The ester group is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd₂(dba)₃) with bulky ligands (e.g., t-Bu₃P) improve coupling efficiency in pyrimidine amination, reducing undesired homo-coupling byproducts .

- Solvent effects : Replacing DMF with dioxane/water mixtures (4:1) enhances solubility of intermediates while minimizing ester hydrolysis .

- Temperature control : Lowering reaction temperatures (<80°C) during amine-alkylation steps reduces decomposition, though extended reaction times (~24 hours) may be required .

Q. How should researchers address contradictions in spectroscopic data across studies?

- Methodological Answer :

- Comparative analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., ethyl 2-amino-3-(pyrimidin-4-yl)propanoate ) to identify solvent- or pH-dependent shifts.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the tert-butyl group, which may cause splitting in certain solvents .

- Crystallographic validation : Resolve discrepancies in molecular geometry (e.g., bond angles in the pyrimidine ring) using SHELXL-refined X-ray structures .

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

- Methodological Answer :

- Prodrug design : Replace the methyl ester with a more hydrolytically stable group (e.g., pivaloyloxymethyl) to enhance bioavailability .

- Buffering agents : Use phosphate-buffered saline (PBS) at pH 7.4 to slow ester hydrolysis, confirmed by HPLC monitoring over 24 hours .

- Lyophilization : Store the compound as a lyophilized powder to prevent moisture-induced degradation .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions between the chloropyrimidine moiety and ATP-binding pockets in kinases. The tert-butyl group may occupy hydrophobic subpockets .

- MD simulations : Perform molecular dynamics (GROMACS) to assess conformational stability of the propanoate chain in solvent, informing SAR studies .

- QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with inhibitory activity against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.